molecular formula C15H20F2N2O2 B13569980 Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B13569980
M. Wt: 298.33 g/mol
InChI Key: MYIXTKUDGFCOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural and physicochemical properties. This compound, in particular, has gained attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl piperazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its physicochemical properties and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate (CAS No. 951626-88-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C15H20F2N2O2
  • Molecular Weight : 298.33 g/mol
  • IUPAC Name : this compound

This compound exhibits various biological activities, primarily through interactions with neurotransmitter receptors and enzymes involved in critical metabolic pathways:

  • Serotonin Receptor Modulation : The compound has shown potential as a serotonin receptor modulator, which may contribute to its antidepressant and anxiolytic effects. Research indicates that piperazine derivatives often interact with serotonin receptors, influencing mood and anxiety levels.
  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action against tumor cells.
  • Inhibition of Enzymatic Activity : Like many piperazine derivatives, it may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, enhancing the availability of neurotransmitters such as dopamine and serotonin in the brain.

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its derivatives:

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerHeLa (cervical cancer)10.5
AnticancerCaCo-2 (colon adenocarcinoma)9.2
Antidepressant5-HT Receptors (serotonin)Not specified
Enzyme InhibitionSirtuin 2 (HDSirt2)Moderate

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound against various human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 9.2 µM to 10.5 µM across different cell types, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of this compound. It was found to exhibit moderate activity as a serotonin receptor modulator, suggesting its possible application in treating mood disorders. The study highlighted the need for further exploration into its efficacy and safety profile in vivo.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3

InChI Key

MYIXTKUDGFCOKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.